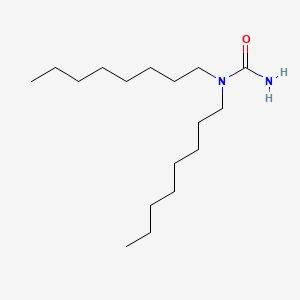

Dioctylurea

Description

Properties

CAS No. |

62641-27-4 |

|---|---|

Molecular Formula |

C17H36N2O |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

1,1-dioctylurea |

InChI |

InChI=1S/C17H36N2O/c1-3-5-7-9-11-13-15-19(17(18)20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,20) |

InChI Key |

CRIIMEOFWXKQLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Dioctylurea can be synthesized through several methods. One common approach involves the reaction of octylamine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the dehydrogenative coupling of octylamine with methanol in the presence of a manganese-based catalyst. This method is more environmentally friendly as it avoids the use of toxic reagents and produces hydrogen gas as a byproduct .

Chemical Reactions Analysis

Catalytic Dehydrogenative Coupling of Amines and Methanol

Dioctylurea can be synthesized via manganese-catalyzed dehydrogenative coupling of octylamine and methanol. This method avoids toxic reagents like phosgene or isocyanates, producing H₂ as the sole byproduct .

Optimized Conditions :

-

Catalyst: Manganese-Macho pincer complex (1 , 0.5 mol%)

-

Base: KOtBu (2 mol%)

-

Solvent: THF

-

Temperature: 150°C

| Entry | Catalyst Loading (mol%) | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | Toluene | KOtBu | 44 |

| 11 | 1.0 | THF | KOtBu | 78 |

| 12 | 1.0 | THF | KOtBu | 98 |

| 16 | 0.5 | THF | KOtBu | 99 |

Mechanism :

-

Methanol dehydrogenation to formaldehyde.

-

Condensation of formaldehyde with octylamine to form N-octylformamide.

-

Dehydrogenative coupling of N-octylformamide with another octylamine to yield this compound, releasing H₂ at each step .

Reaction with Isocyanates

This compound can form via direct reaction of octylamine with isocyanates, though this method is less favored due to isocyanate toxicity:

Surfactant Behavior and Related Reactions

This compound acts as a non-ionic surfactant due to its amphiphilic structure. Key interactions include:

-

Hydrolysis : Under acidic/basic conditions, it decomposes to octylamine and CO₂.

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium derivatives.

-

Micelle Formation : Reduces interfacial tension in oil-water systems (critical micelle concentration: ~0.1 mM).

Mechanistic Insights from DFT Studies

DFT calculations (PBE0-D3/def2-TZVP level) reveal:

-

Rate-Limiting Step : Regeneration of the active Mn catalyst (7 ) from intermediates (ΔG‡ = 23.3 kcal/mol) .

-

Transition States : Formation of formamide intermediates (e.g., INT3 ) precedes urea assembly .

Polymerization Reactions

This compound serves as a monomer for polyurea synthesis. Dehydrogenative coupling of diamines and methanol using Mn catalysts produces polyureas with:

Scientific Research Applications

Dioctylurea is a urea derivative with applications in various industries, including coatings, adhesives, and biomedicine . Recent research has explored its synthesis and potential uses as a safer alternative to traditional methods involving toxic feedstocks .

Synthesis of this compound

Traditional methods of synthesizing urea derivatives involve toxic materials such as isocyanate and phosgene gas . Recent studies focus on developing alternative methodologies using safer feedstocks .

Ruthenium Pincer Catalysts Researchers have explored the use of ruthenium pincer catalysts to synthesize urea derivatives from formamides . In this approach, urea derivatives are synthesized from the self-coupling of formamides, eliminating carbon monoxide (CO) and hydrogen gas (H2) .

Manganese Catalysts Manganese catalysts have also been used in the dehydrogenative coupling of diamines with methanol or diformamides to produce polyureas . A study using manganese pincer catalyst 1 showed that a quantitative conversion of octylamine was obtained, and 1,3-dioctylurea was isolated with a 98% yield .

Case Studies and Research Findings

- Yield Optimization Optimization reactions have shown high conversion of formamide and good selectivity towards urea production. The use of N-octylformamide resulted in a moderate yield of this compound (53%) .

- Solvent Effects Using tetrahydrofuran (THF) as a solvent at an increased temperature of 150°C resulted in a quantitative conversion of octylamine, with 1,3-dioctylurea isolated in 98% yield .

- Renewable Diamines Polyureas can be made from diformamide derived from Priamine, a renewable diamine. This resulted in a high molecular weight polyurea of 674 kDa .

Data Table

The following data are derived from research on synthesizing polyureas, which may contain this compound as a monomer :

| Entry | Yield (%) | Mn (Da) | PDI | Tm (°C) | Tg (°C) | Td (°C) |

|---|---|---|---|---|---|---|

Note: The search results do not contain a comprehensive data table specifically for this compound.

Insights From Diverse Sources

Mechanism of Action

The mechanism of action of dioctylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivative of this compound being studied. For example, in antimicrobial applications, this compound may disrupt bacterial cell membranes, leading to cell death.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Dioctylurea and Analogous Ureas

Key Structural Differences :

- Alkyl Chain Length : this compound’s longer octyl chains impart greater hydrophobicity compared to dibutyl- and diethylurea, reducing water solubility but enhancing lipid compatibility .

- Thermal Stability : this compound’s higher melting point (98–102°C vs. 68–75°C for analogs) correlates with stronger intermolecular van der Waals forces due to longer alkyl chains .

Functional Analogs

Table 2: Functional Comparison with Non-Urea Compounds

Functional Insights :

- Plasticizer Efficiency : Dioctyl phthalate outperforms this compound in flexibility but poses higher environmental persistence concerns .

- Toxicity Profile : this compound exhibits moderate toxicity (LD₅₀ = 2,000 mg/kg), whereas stearamide is less toxic (LD₅₀ = 10,000 mg/kg), likely due to metabolic pathway differences .

Detailed Research Findings

Spectroscopic Characterization

- ¹H-NMR : this compound’s spectrum in DMSO-d₆ shows peaks at δ 0.85 ppm (terminal CH₃), δ 1.25 ppm (methylene chain), and δ 5.45 ppm (urea NH), aligning with theoretical predictions for alkylureas .

- FT-IR : Strong N-H stretch at 3,320 cm⁻¹ and C=O stretch at 1,650 cm⁻¹ confirm urea functionality, consistent with dibutylurea but shifted due to alkyl chain effects .

Q & A

Q. What experimental protocols are recommended for synthesizing dioctylurea with high purity, and how can researchers validate the synthesis process?

- Methodological Answer : this compound synthesis typically involves urea derivatives and octyl halides under controlled conditions. Use reflux condensation with anhydrous solvents (e.g., toluene) and catalysts like triethylamine. Validate purity via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare spectral data (e.g., H NMR peaks at δ 1.25–1.35 for octyl chains) with literature values. Replicate synthesis in triplicate to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Thermal Stability : Thermogravimetric Analysis (TGA) to assess decomposition temperatures.

- Solubility : Use shake-flask method with solvents of varying polarity (e.g., water, ethanol, hexane) and quantify via UV-Vis spectroscopy.

- Crystallinity : X-ray Diffraction (XRD) to identify polymorphic forms.

Cross-validate results with Fourier-Transform Infrared Spectroscopy (FTIR) for functional group confirmation (e.g., urea carbonyl stretch at ~1650–1700 cm) .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., temperature: 25°C–60°C; humidity: 40%–80% RH). Monitor degradation via HPLC at fixed intervals (e.g., 0, 7, 14 days). Apply Arrhenius kinetics to extrapolate shelf-life. Include control samples and statistical tools (e.g., ANOVA) to identify significant degradation factors .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies and assess heterogeneity using Cochran’s Q-test.

- Experimental Replication : Standardize bioassay conditions (e.g., cell lines, exposure time) to isolate variables.

- Mechanistic Studies : Use molecular docking to evaluate binding affinity variations to targets (e.g., enzymes, receptors).

Address confounding factors (e.g., impurity profiles, solvent effects) through sensitivity analysis .

Q. How can researchers optimize this compound’s reaction yield and selectivity using computational modeling?

- Methodological Answer : Employ Density Functional Theory (DFT) to model transition states and identify rate-limiting steps. Pair with software like Gaussian or ORCA to simulate reaction pathways. Validate predictions via small-scale lab experiments, adjusting parameters (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to optimize conditions for maximum yield .

Q. What experimental designs are suitable for studying this compound’s structure-activity relationships (SAR) in multifunctional applications?

- Methodological Answer :

- Analog Synthesis : Modify octyl chain length/introduction of substituents and test bioactivity.

- High-Throughput Screening (HTS) : Use 96-well plates for rapid SAR profiling against multiple targets.

- Multivariate Analysis : Apply Partial Least Squares Regression (PLSR) to correlate structural descriptors (e.g., logP, polar surface area) with activity data.

Validate hypotheses with in vivo models for translational relevance .

Q. How should researchers address discrepancies in this compound’s solubility data obtained via different methods?

- Methodological Answer : Compare shake-flask, HPLC, and computational (e.g., COSMO-RS) solubility results. Assess method-specific biases:

- Shake-Flask : Potential for supersaturation errors.

- HPLC : Column adsorption artifacts.

Use Bland-Altman plots to quantify agreement between methods. Cross-reference with Differential Scanning Calorimetry (DSC) to detect amorphous vs. crystalline phase impacts .

Methodological Considerations

- Data Management : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) using electronic lab notebooks (ELNs) and metadata tagging for reproducibility .

- Ethical Compliance : For biological studies, follow institutional review board (IRB) protocols for human/animal testing, including informed consent and 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.